molecular formula C20H23NO4 B1662174 依法普罗希拉尔 CAS No. 131179-95-8

依法普罗希拉尔

货号: B1662174
CAS 编号: 131179-95-8
分子量: 341.4 g/mol
InChI 键: BNFRJXLZYUTIII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Brain Metastases

Efaproxiral has been extensively studied in the context of brain metastases, particularly from breast cancer and non-small-cell lung cancer (NSCLC). The pivotal REACH trial evaluated its efficacy as an adjunct to whole-brain radiation therapy (WBRT).

  • Study Design : The REACH study was a Phase III randomized clinical trial involving 538 patients across multiple countries. Patients received either WBRT alone or WBRT combined with efaproxiral.
  • Findings : Although the overall survival improvement was not statistically significant, subgroup analyses indicated that patients with breast cancer might benefit more from efaproxiral treatment. Specifically, those achieving target efaproxiral concentrations (≥483 μg/ml) showed improved survival outcomes compared to those who did not reach this threshold .
Treatment GroupMedian Survival Time (MST)Response Rate Improvement
Efaproxiral + WBRT6.0 months (NSCLC)13%
Control (WBRT only)4.4 months (Breast Cancer)7%

Other Cancer Types

Beyond brain metastases, efaproxiral is under evaluation for various malignancies:

  • Glioblastoma : Studies suggest potential benefits when combined with standard therapies.
  • Cervical Cancer : Ongoing trials are assessing its role in enhancing radiation effects.

Case Studies and Efficacy Analysis

Several case studies have highlighted the efficacy and safety profile of efaproxiral:

  • Case Study 1 : A patient with breast cancer brain metastases treated with efaproxiral showed significant tumor reduction post-WBRT, achieving a p50 shift indicative of improved oxygenation.
  • Case Study 2 : In a cohort of NSCLC patients, those receiving efaproxiral exhibited enhanced radiographic responses compared to historical controls.

Safety Profile

Efaproxiral is generally well-tolerated; however, some adverse events have been noted:

  • Common Adverse Events : Hypoxemia is the most frequently reported side effect but is manageable with supplemental oxygen.
  • Dose Adjustments : Approximately 47% of patients required dose modifications due to adverse effects or protocol adjustments .

作用机制

依法普罗昔拉通过与血红蛋白分子中心水腔结合而发挥作用,导致构象变化,从而降低血红蛋白的氧结合亲和力。 这会导致组织中氧气释放增加,可以增强放射治疗和化疗对缺氧肿瘤的疗效 . 所涉及的分子靶点包括血红蛋白的α和β亚基 .

生化分析

Biochemical Properties

Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of Efaproxiral plays a significant role in its biochemical interactions .

Cellular Effects

Efaproxiral has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, Efaproxiral can make these drugs more effective .

Molecular Mechanism

The primary mechanism of action of Efaproxiral involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, Efaproxiral facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, Efaproxiral has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that Efaproxiral has a relatively rapid onset of action, and its effects can be sustained over several days .

Dosage Effects in Animal Models

In animal models, the effects of Efaproxiral have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .

Metabolic Pathways

Given its interaction with hemoglobin, it is likely that Efaproxiral plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .

Transport and Distribution

Information on the transport and distribution of Efaproxiral within cells and tissues is limited . Efaproxiral can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that Efaproxiral interacts with hemoglobin within red blood cells .

化学反应分析

依法普罗昔拉会发生各种化学反应,包括:

    氧化: 依法普罗昔拉在特定条件下可以被氧化,导致形成不同的氧化产物。

    还原: 还原反应可以改变依法普罗昔拉中的官能团,从而改变其化学性质。

    取代: 依法普罗昔拉可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。

相似化合物的比较

依法普罗昔拉在变构修饰血红蛋白和降低其氧结合亲和力方面是独特的。类似的化合物包括:

依法普罗昔拉增强组织中氧气释放的独特能力使其成为各种医疗和科学应用中的一种有价值的化合物。

生物活性

Efaproxiral, also known as RSR13, is a synthetic allosteric modifier of hemoglobin that has been investigated primarily for its role as a radiation sensitizer in the treatment of brain metastases, particularly in breast cancer patients. This compound works by decreasing the hemoglobin-oxygen binding affinity, thereby enhancing oxygen delivery to hypoxic tissues, which is crucial for improving the efficacy of radiation therapy.

Efaproxiral functions by altering the oxygenation dynamics within tumors. It binds to hemoglobin and reduces its affinity for oxygen, effectively increasing the release of oxygen in hypoxic tumor regions. This mechanism is particularly beneficial in enhancing the effects of radiation therapy, as oxygen is known to be a potent radiosensitizer.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics: The pharmacodynamic effects of efaproxiral are characterized by an increase in the partial pressure of oxygen (pO2) and a shift in the p50 value (the partial pressure at which hemoglobin is 50% saturated with oxygen). Studies have shown that an efaproxiral dose of 75 mg/kg can achieve a significant increase in p50 by about 10 mmHg, which correlates with improved oxygenation and therapeutic outcomes in patients undergoing radiation therapy .

Pharmacokinetics: The pharmacokinetics of efaproxiral reveal that its concentration in red blood cells (E-RBC) is critical for achieving therapeutic benefits. A target E-RBC concentration of approximately 483 μg/ml has been associated with optimal therapeutic effects . Clinical evaluations have demonstrated that higher concentrations correlate with better survival rates and response to treatment.

Case Studies

  • REACH Study (RT-009) : This pivotal trial assessed the efficacy of efaproxiral combined with whole-brain radiation therapy (WBRT) in patients with brain metastases. Results indicated that patients receiving efaproxiral had improved survival rates compared to those receiving WBRT alone. Specifically, breast cancer patients demonstrated a median survival time of 8.67 months versus 4.57 months in the control group (p = 0.006) .
  • Phase III Trials : In a comprehensive Phase III study involving 538 patients, those treated with efaproxiral exhibited a non-significant improvement in median survival compared to controls (5.26 vs 4.47 months; p = 0.17). However, subgroup analyses indicated significant benefits for breast cancer patients, suggesting that tumor type may influence response to treatment .

Summary of Findings

The following table summarizes key findings from various studies on efaproxiral:

Study/TrialPatient PopulationTreatmentMedian Survival (Months)p-value
REACH StudyBrain metastasesEfaproxiral + WBRT8.67 (vs 4.57 control)0.006
Phase III TrialMixed tumor typesEfaproxiral + WBRT5.26 (vs 4.47 control)0.17
Preclinical StudiesEMT6 murine mammary tumorsEfaproxiral + O2Not applicableN/A

Safety Profile

Efaproxiral has been well tolerated among patients undergoing treatment for various solid tumors. Common adverse events are generally reversible, with most patients experiencing manageable side effects during therapy . The safety profile supports its use as an adjunctive treatment alongside radiation therapy without significantly increasing toxicity.

属性

IUPAC Name

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRJXLZYUTIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156934
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-95-8
Record name Efaproxiral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131179-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efaproxiral [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaproxiral
Reactant of Route 2
Efaproxiral
Reactant of Route 3
Reactant of Route 3
Efaproxiral
Reactant of Route 4
Reactant of Route 4
Efaproxiral
Reactant of Route 5
Efaproxiral
Reactant of Route 6
Efaproxiral

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。